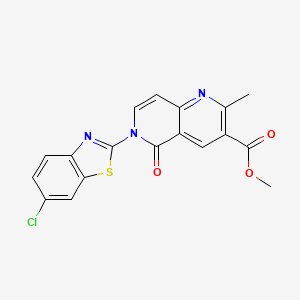

![molecular formula C21H24N2O12 B4973978 1,3,4,6-tetra-O-acetyl-2-deoxy-2-[(4-nitrobenzoyl)amino]hexopyranose](/img/structure/B4973978.png)

1,3,4,6-tetra-O-acetyl-2-deoxy-2-[(4-nitrobenzoyl)amino]hexopyranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1,3,4,6-tetra-O-acetyl-2-deoxy-2-[(4-nitrobenzoyl)amino]hexopyranose” is a chemical compound. It is also known as 1,3,4,6-Tetra-O-acetyl-β-D-glucosamine . It is a potential metabolic inhibitor of cellular-membrane glycoconjugates .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the fabrication of 1, 3, 4, 6-tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose-loaded poly (lactic-co-glycolic acid) PLGA nanoparticles has been achieved through single emulsion solvent evaporation and the nanoprecipitation method . Another method involves the use of freshly prepared triflic azide or imidazole sulfonyl azide salts for the amine to azide conversion .Molecular Structure Analysis

The molecular structure of this compound can be represented by the empirical formula C14H21NO9 · HCl . The SMILES string representation is Cl.CC(=O)OC[C@H]1OC@@H=O)C@HC@@H=O)[C@@H]1OC©=O .Physical And Chemical Properties Analysis

The compound is a powder form with an optical activity of [α]/D 30.0±2.0°, c = 1 in H2O . The composition includes carbon (42.9-44.7%) and nitrogen (3.4-3.9%) .Aplicaciones Científicas De Investigación

Nanoparticle Fabrication

This compound has been used in the fabrication of poly (lactic-co-glycolic acid) PLGA nanoparticles . Two methods were investigated for this purpose: single emulsion solvent evaporation and the nanoprecipitation method . The resulting nanoparticles were spherical in shape with consistent and reliable nanometric particle size .

In Vivo Metabolic Processing

The compound-loaded PLGA nanoparticles have shown promise for efficient and prospective in vivo metabolic processing . Preliminary in vivo studies with un-encapsulated Ac42AzGlc showed poor engineering of cardiac glycoproteins, suggesting that Ac42AzGlc-loaded nanoparticles could improve bioavailability and efficient metabolic engineering .

Glycan Reporter

Non-canonical hexosamine analogs, such as this compound, could be used as metabolic glycan reporters by selectively labeling glycans both in vitro and in vivo . This could be expanded for multiple applications .

Synthesis of Heparin-like Glycosaminoglycans (GAGs)

This compound has been employed as a highly valuable intermediate towards the synthesis of heparin-like GAGs . It is also a core intermediate relevant to the wider synthesis of other GlcN-containing targets .

Study of Substrates for Inositol Synthase

Phosphorylated derivatives of this compound have proven valuable in the study of substrates for inositol synthase .

Preparation of Anionic Surfactants

These derivatives have also been used for the preparation of anionic surfactants .

Antibacterial and Antifungal Activities

2H-chromen-2-one compounds derived from this compound exhibited remarkable antibacterial and antifungal activities against some typical bacteria and fungi .

Mecanismo De Acción

Target of Action

The primary target of 1,3,4,6-tetra-O-acetyl-2-deoxy-2-[(4-nitrobenzoyl)amino]hexopyranose is currently unknown. This compound is structurally similar to 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-b-D-glucopyranose , which is a derivative of D-glucosamine . D-glucosamine is known to interact with various biological targets, including enzymes involved in the synthesis of glycosaminoglycans, a class of compounds that play key roles in cellular communication and adhesion .

Mode of Action

Based on its structural similarity to d-glucosamine derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions . These interactions could potentially alter the conformation or activity of the target, leading to changes in cellular processes .

Biochemical Pathways

Given its structural similarity to d-glucosamine derivatives, it may influence pathways related to glycosaminoglycan synthesis . Alterations in these pathways could potentially affect cellular communication and adhesion processes .

Pharmacokinetics

Similar compounds like d-glucosamine are known to be well-absorbed orally, widely distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties could potentially influence the bioavailability of the compound .

Result of Action

Based on its structural similarity to d-glucosamine derivatives, it may potentially influence cellular communication and adhesion processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound . .

Propiedades

IUPAC Name |

[3,4,6-triacetyloxy-5-[(4-nitrobenzoyl)amino]oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O12/c1-10(24)31-9-16-18(32-11(2)25)19(33-12(3)26)17(21(35-16)34-13(4)27)22-20(28)14-5-7-15(8-6-14)23(29)30/h5-8,16-19,21H,9H2,1-4H3,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIYJUPHOFISBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3,4,6-Triacetyloxy-5-[(4-nitrobenzoyl)amino]oxan-2-yl]methyl acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4973900.png)

![3-(4-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B4973902.png)

![N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide](/img/structure/B4973917.png)

![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973920.png)

![N-[3-(2-methoxyphenoxy)propyl]-1-butanamine](/img/structure/B4973925.png)

![N-allyl-3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B4973931.png)

![N-{1-[1-(4-pentenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4973938.png)

![N-methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)-N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)methanamine](/img/structure/B4973944.png)

![4-[benzyl(methylsulfonyl)amino]-N-(4-methoxybenzyl)benzamide](/img/structure/B4973949.png)

![5-acetyl-2-{[2-(3-chlorophenyl)-2-oxoethyl]thio}-4-(4-ethylphenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4973951.png)

![2-(4-phenyl-1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4973964.png)